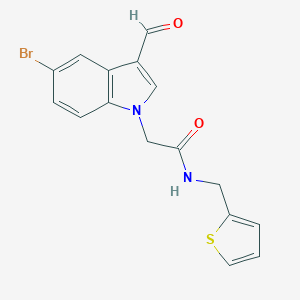
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide, also known as BRD7085, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Aplicaciones Científicas De Investigación
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have potential applications in cancer research, particularly in the treatment of breast cancer. Studies have shown that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide exerts its anti-cancer effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been linked to the development of various types of cancer. By inhibiting the activity of BRD4, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have other biochemical and physiological effects. For example, studies have shown that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can modulate the activity of various enzymes involved in cellular metabolism, which could have implications for the treatment of metabolic disorders such as diabetes. Additionally, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide in lab experiments is its specificity for BRD4, which allows researchers to study the effects of inhibiting this protein without affecting other cellular processes. However, one limitation of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is its potential toxicity, which could limit its use in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which could have greater efficacy and fewer side effects than 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. Additionally, researchers could investigate the use of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide in combination with other anti-cancer drugs to enhance its efficacy. Finally, researchers could explore the potential applications of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide in other areas of medicine, such as the treatment of metabolic and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is a chemical compound with potential applications in cancer research and other areas of medicine. Its specificity for BRD4 and its anti-cancer and anti-inflammatory effects make it a promising candidate for further study. However, its potential toxicity and limitations for in vivo use highlight the need for further research and development.
Métodos De Síntesis
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can be synthesized using a multistep process that involves the reaction of 5-bromo-3-formylindole with thienylacetic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-(2-thienylmethyl)amine to yield the final product.
Propiedades
Fórmula molecular |
C16H13BrN2O2S |
|---|---|
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
2-(5-bromo-3-formylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H13BrN2O2S/c17-12-3-4-15-14(6-12)11(10-20)8-19(15)9-16(21)18-7-13-2-1-5-22-13/h1-6,8,10H,7,9H2,(H,18,21) |
Clave InChI |
HMWVWSGNQFMFHE-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
SMILES canónico |
C1=CSC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B297366.png)



amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)